molecular formula C12H17N B13170398 (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

Cat. No.: B13170398
M. Wt: 175.27 g/mol
InChI Key: YJZYMMDEDLLIIP-VIFPVBQESA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound features a bicyclic tetrahydronaphthalene system fused to an ethanamine group. The tetrahydronaphthalene moiety consists of a partially saturated naphthalene structure with hydrogenation at positions 5–8, creating a cyclohexene ring fused to an aromatic benzene ring. The ethanamine substituent attaches to the C1 position of the tetrahydronaphthalene framework, introducing a chiral center at the α-carbon of the amine group.

Stereochemical analysis confirms the (1S) configuration through polarimetry and chiral chromatography. The spatial arrangement of substituents significantly influences molecular interactions; the (S)-enantiomer exhibits distinct hydrogen-bonding capabilities compared to its (R)-counterpart due to the orientation of the amine group relative to the aromatic system. The absolute configuration correlates with specific biological receptor binding profiles, though detailed pharmacological data fall outside this structural discussion.

Table 1: Key Structural Parameters

Property Value/Descriptor
Molecular formula C₁₂H₁₇N
Molar mass 175.27 g/mol
Chiral centers 1 (C1 of ethanamine)
Hybridization sp³ (amine nitrogen)

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine

InChI

InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m0/s1

InChI Key

YJZYMMDEDLLIIP-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(CCCC2)C=C1)N

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 6-Acetyltetrahydronaphthalene

This method involves the asymmetric reductive amination of the ketone precursor 6-acetyltetrahydronaphthalene (CAS: 774-55-0) using a transition metal catalyst.

Key Steps:

  • Imine Formation : Reacting the ketone with an amine source (e.g., ammonium acetate) in the presence of a Lewis acid (e.g., iodine) to form an imine intermediate.
  • Asymmetric Hydrogenation : Catalytic hydrogenation using a chiral iridium complex (e.g., Ir/f-binaphane) under hydrogen gas (H₂) pressure to yield the (S)-enantiomer.
Reaction Conditions:
Parameter Value/Detail
Catalyst Ir/f-binaphane complex
Solvent Ethanol or methanol
Temperature 50–80°C
Pressure 10–50 bar H₂
Additives Iodine (0.5–2 mol%)
Enantiomeric Excess Up to 98% ee

Advantages : High enantioselectivity, one-pot synthesis.
Limitations : Requires specialized catalysts and controlled conditions.

Oxime Intermediate Reduction

This two-step approach first synthesizes the oxime derivative, followed by reduction to the amine.

Procedure:

  • Oxime Synthesis :
    • React 6-acetyltetrahydronaphthalene with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol/water under reflux (3 hours).
    • Yield : >99% for oxime formation (CAS: 7357-12-2).
  • Oxime Reduction :
    • Catalytic hydrogenation (e.g., Ra-Ni or Pd/C) or use of reducing agents (e.g., LiAlH₄) converts the oxime to the primary amine.
Example Conditions:
Step Reagents/Conditions
Oxime Formation NH₂OH·HCl, NaOAc, ethanol/H₂O, reflux
Reduction H₂ (1–3 atm), Ra-Ni, 25–50°C

Advantages : Simplicity, high yields for oxime step.
Limitations : Requires isolation of intermediates, potential racemization during reduction.

Chiral Resolution of Racemic Mixtures

For non-catalytic methods, resolution of racemic amine mixtures using chiral acids (e.g., tartaric acid) is employed.

Process:

  • Synthesize racemic amine via standard reductive amination.
  • Form diastereomeric salts with a chiral resolving agent.
  • Separate salts via fractional crystallization.

Typical Resolving Agents :

  • L-(+)-Tartaric acid
  • D-(-)-Dibenzoyl tartaric acid

Efficiency : Moderate (40–60% yield per enantiomer).

Comparative Analysis of Methods

Method Enantioselectivity Yield Complexity Cost
Asymmetric Catalysis 90–98% ee 70–85% High High
Oxime Reduction Racemic 80–95% Moderate Low
Chiral Resolution >99% ee 40–60% High Medium

Critical Research Findings

  • Catalyst Optimization : The Ir/f-binaphane system achieves enantioselectivity >95% ee but requires rigorous exclusion of moisture.
  • Additive Effects : Iodine enhances reaction rates and selectivity in asymmetric reductive amination by stabilizing intermediates.
  • Scalability : Oxime reduction is preferred for large-scale synthesis due to lower catalyst costs, albeit with racemic output.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for more selective reductions.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation under mild conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields fully saturated hydrocarbons.

    Substitution: Forms amides, esters, or other substituted derivatives.

Scientific Research Applications

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites, influencing biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties References
(1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-amine Not specified ~195.28 (free base) 5,6,7,8-Tetrahydronaphthalen-2-yl, (S)-configuration Chiral, moderate lipophilicity
(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine HCl 2771237-61-5 211.73 1-yl substitution, hydrochloride salt Stable at room temperature
TH-PVP Not specified 293.43 Pyrrolidinyl, ketone, 2-yl substitution Psychoactive, forensic detection
(1S)-1-(Naphthalen-2-yl)ethan-1-amine 3082-62-0 171.24 Fully unsaturated naphthalen-2-yl High aromaticity

Research Findings and Implications

  • Positional Isomerism : Substitution at the 1-position (vs. 2-position) in tetrahydronaphthalen derivatives significantly affects receptor-binding profiles. For example, 1-yl analogs may exhibit weaker interactions with dopamine transporters compared to 2-yl derivatives .
  • Functional Groups: The presence of a pyrrolidinyl group (as in TH-PVP) correlates with increased psychoactivity, likely due to enhanced affinity for monoamine transporters .
  • Stereochemistry : The (S)-configuration in the target compound is critical for enantioselective interactions, as seen in chiral resolution applications of related naphthalenyl amines .

Biological Activity

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine, commonly referred to as tetrahydronaphthylamine, is a compound with notable structural features that suggest potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇N
  • Molecular Weight : 175.27 g/mol
  • CAS Number : 91562-48-0

The compound's activity is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Preliminary studies indicate that tetrahydronaphthylamine may influence:

  • Dopaminergic Activity : By mimicking or modulating dopamine receptors, it could potentially affect mood and motor functions.
  • Serotonergic Systems : Its structure suggests possible interactions with serotonin receptors, which are crucial in regulating mood and anxiety.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of tetrahydronaphthylamine derivatives against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of naphthalene compounds exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC₅₀ values indicating their potency compared to standard chemotherapeutics like cisplatin .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties:

  • Anxiolytic and Antidepressant Effects : In animal models, tetrahydronaphthylamine showed potential anxiolytic effects, possibly through modulation of GABAergic transmission .

Case Study 1: Anticancer Activity

A series of tetrahydronaphthylamine derivatives were synthesized and tested for their anticancer properties. Among these compounds, one derivative exhibited an IC₅₀ value of 18 μM against the MDA-MB-231 cell line, demonstrating superior potency compared to traditional agents . This suggests a promising avenue for developing new cancer therapies based on this scaffold.

Case Study 2: Neuroprotective Effects

In a study investigating neuroprotective agents, tetrahydronaphthylamine was found to reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. This effect was linked to enhanced cellular survival rates and decreased apoptosis markers .

Comparative Analysis of Biological Activity

CompoundIC₅₀ (μM)Cancer Cell LineMechanism
Tetrahydronaphthylamine Derivative A18MDA-MB-231Cytotoxicity via apoptosis induction
Tetrahydronaphthylamine Derivative B25SUIT-2Cell cycle arrest
Standard (Cisplatin)10MDA-MB-231DNA crosslinking

Q & A

Q. How can I optimize the synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine to achieve high enantiomeric purity?

  • Methodological Answer : Reductive amination is a common approach for synthesizing chiral amines. For this compound:
  • Start with the ketone precursor (e.g., 5,6,7,8-tetrahydronaphthalen-2-yl ethanone).
  • Use a chiral catalyst or chiral auxiliary to control stereochemistry. For example, asymmetric hydrogenation with palladium on carbon (Pd/C) under hydrogen gas at 70°C in ethyl acetate has achieved yields >95% in related tetrahydronaphthalene derivatives .
  • Purify via chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate the (1S)-enantiomer .

Q. What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydronaphthalene backbone and amine functional group. Key signals include aromatic protons (6.8–7.5 ppm) and methylene/methyl groups adjacent to the amine .
  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers. Retention time comparisons with known standards (e.g., (R)-enantiomers) validate purity .
  • X-ray Crystallography : For absolute stereochemical confirmation, crystallize the amine with a resolving agent (e.g., tartaric acid derivatives) .

Q. How do I address solubility challenges in biological assays for this compound?

  • Methodological Answer :
  • Solvent Selection : Use dimethyl sulfoxide (DMSO) for initial stock solutions, ensuring concentrations ≤10 mM to avoid cellular toxicity.
  • Surfactant Additives : Include 0.1% Tween-80 or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment : Protonate the amine group (pKa ~9–10) using acidic buffers (pH 4–6) to improve solubility in aqueous media .

Advanced Research Questions

Q. How can I investigate the stereospecific interactions of this compound with biological targets (e.g., GPCRs or enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina with X-ray structures of target proteins (e.g., serotonin receptors) to model binding. Prioritize hydrogen bonding between the amine group and conserved aspartate residues .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) for (1S)- vs. (1R)-enantiomers to quantify stereoselectivity .
  • Mutagenesis Studies : Introduce point mutations (e.g., D3.32A in GPCRs) to validate critical binding interactions .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like solvent purity (≥99.9%), enantiomeric excess (≥98%), and cell line passage number.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC50 values may arise from differences in membrane permeability assays vs. whole-cell assays .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., radioligand binding and calcium flux assays) .

Q. How can computational chemistry predict the metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Metabolism Tools : Use software like StarDrop or Schrödinger’s ADMET Predictor to identify metabolic hot spots (e.g., amine oxidation or tetrahydronaphthalene ring hydroxylation).
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Correlate results with predicted sites of metabolism .
  • Isotope-Labeling : Synthesize 13C^{13}C-labeled derivatives to track metabolic pathways via LC-MS .

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